Methyl 3-amino-5-formylthiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-5-formylthiophene-2-carboxylate is a heterocyclic compound with the molecular formula C7H7NO3S and a molecular weight of 185.2 g/mol . This compound is characterized by the presence of a thiophene ring substituted with amino, formyl, and ester functional groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-formylthiophene-2-carboxylate typically involves the reaction of 3-amino-5-formylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-formylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 3-amino-5-carboxythiophene-2-carboxylate.
Reduction: Methyl 3-amino-5-hydroxymethylthiophene-2-carboxylate.
Substitution: Derivatives with different alkyl or acyl groups.
Scientific Research Applications
Methyl 3-amino-5-formylthiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-5-formylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The amino and formyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring provides stability and enhances its binding affinity to target molecules .
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 3-amino-5-formylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2-3H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGDLRMKSBBWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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